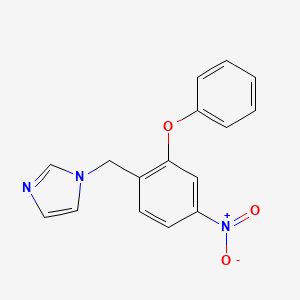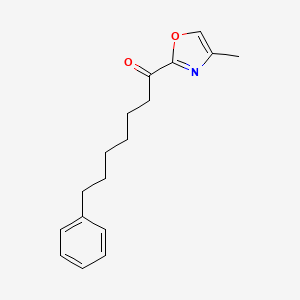
1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonyl group and a heptane chain ending in a thiol group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Methoxy-benzolsulfonyl)-Heptan-3-thiol umfasst typischerweise die Reaktion von 4-Methoxybenzolsulfonylchlorid mit Heptan-3-thiol unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Methoxy-benzolsulfonyl)-Heptan-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um ein Sulfonsäurederivat zu bilden.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.
Reduktion: Die Sulfonylgruppe kann unter bestimmten Bedingungen zu einem Sulfid reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden für die nucleophile aromatische Substitution verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfonsäurederivaten.
Substitution: Verschiedene substituierte Benzolderivate.
Reduktion: Bildung von Sulfidderivaten.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-benzolsulfonyl)-Heptan-3-thiol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung und als pharmakologisches Mittel.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Methoxy-benzolsulfonyl)-Heptan-3-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Thiolgruppe kann kovalente Bindungen mit Proteinen und Enzymen eingehen und deren Aktivität möglicherweise hemmen. Die Sulfonylgruppe kann auch mit biologischen Molekülen interagieren und verschiedene biochemische Pfade beeinflussen .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may also interact with biological molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methoxybenzolsulfonylchlorid: Ein Vorläufer bei der Synthese von 1-(4-Methoxy-benzolsulfonyl)-Heptan-3-thiol.
Benzolsulfonylchlorid: Ähnliche Struktur, aber ohne die Methoxygruppe.
Heptan-3-thiol: Enthält die Thiolgruppe, aber ohne den Benzolsulfonylteil
Einzigartigkeit
Seine Struktur ermöglicht vielfältige chemische Modifikationen und Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht .
Eigenschaften
Molekularformel |
C14H22O3S2 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonylheptane-3-thiol |
InChI |
InChI=1S/C14H22O3S2/c1-3-4-5-13(18)10-11-19(15,16)14-8-6-12(17-2)7-9-14/h6-9,13,18H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
XJUQEFFNMKAWSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCS(=O)(=O)C1=CC=C(C=C1)OC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzofuran-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10839507.png)










